molecular formula C8H6BrClN2 B11865396 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11865396
M. Wt: 245.50 g/mol
InChI Key: NIFBSFBKNPARDY-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine is a halogenated imidazo[1,2-a]pyridine derivative characterized by a bromine atom at position 8, a chlorine atom at position 2, and a methyl group at position 4.

Properties

Molecular Formula

C8H6BrClN2

Molecular Weight

245.50 g/mol

IUPAC Name

8-bromo-2-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrClN2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3

InChI Key

NIFBSFBKNPARDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Cyclization with Chloroacetaldehyde

The foundational method involves reacting 2-amino-3-bromo-5-methylpyridine with 40% chloroacetaldehyde aqueous solution under basic conditions. This one-pot reaction proceeds via nucleophilic attack and intramolecular cyclization, yielding the imidazo[1,2-a]pyridine core.

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Base: Sodium bicarbonate (1.2 equiv)

  • Temperature: 50–55°C

  • Time: 5–12 hours

Workflow:

  • Dissolve 2-amino-3-bromo-5-methylpyridine (1 equiv) and chloroacetaldehyde (1.2 equiv) in ethanol.

  • Add sodium bicarbonate and heat at 55°C for 5–12 hours.

  • Concentrate the mixture, extract with ethyl acetate, and purify via recrystallization (ethyl acetate/hexane).

Yield: 67–72%.

Regioselective Bromination and Methylation

Bromination of Preformed Imidazo[1,2-a]pyridine

Electrophilic bromination at position 8 can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C. The methyl group at position 6 directs bromination to the para position (C8).

Example Protocol:

  • Dissolve 2-chloro-6-methylimidazo[1,2-a]pyridine (1 equiv) in CH₂Cl₂.

  • Add NBS (1.1 equiv) and stir at 0°C for 2 hours.

  • Quench with Na₂S₂O₃, extract with ethyl acetate, and dry over Na₂SO₄.

Yield: 85–90%.

Directed Ortho-Metalation for Methyl Group Introduction

The methyl group at position 6 is introduced via directed metalation of 2-amino-5-bromopyridine followed by quenching with methyl iodide:

  • Treat 2-amino-5-bromopyridine with LDA (2.5 equiv) at -78°C in THF.

  • Add methyl iodide (1.2 equiv) and warm to room temperature.

  • Isolate 2-amino-3-bromo-5-methylpyridine via column chromatography (hexane/EtOAc).

Yield: 60–65%.

Optimization of Reaction Parameters

Solvent and Base Selection

  • Solvent Impact: Ethanol enhances reaction kinetics due to its polarity, while methanol offers milder conditions for acid-sensitive intermediates.

  • Base Compatibility: Sodium bicarbonate minimizes side reactions compared to stronger bases like NaOH, which may hydrolyze sensitive functionalities.

Temperature and Time Dependence

Prolonged heating (>12 hours) at 55°C improves conversion but risks decomposition. A balance is achieved at 8–10 hours.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethyl acetate/hexane (1:1 v/v) yields high-purity product (≥95% by HPLC). The compound exhibits a melting point of 76–78°C.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 8.19 (s, 1H, H5), 7.65 (s, 1H, H3), 7.28–7.21 (m, 2H, H7 and H8).

  • LC-MS: m/z 285 [M+H]⁺.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot-scale reactions using continuous flow reactors reduce reaction time to 2–3 hours and improve yield consistency (70–75%).

Catalyst Recycling

Palladium catalysts (e.g., Pd(dppf)Cl₂) from borylation steps are recovered via filtration and reused, reducing costs by 20%.

Challenges and Mitigation Strategies

Byproduct Formation

Over-bromination at position 5 is minimized by using NBS instead of Br₂.

Moisture Sensitivity

Anhydrous conditions (Na₂SO₄ drying) prevent hydrolysis of the imidazole ring during extraction.

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using Ru(bpy)₃Cl₂ as a catalyst enables room-temperature functionalization with 90% selectivity for position 8.

Enzymatic Cyclization

Biocatalysts (e.g., transaminases) are being explored for greener synthesis of 2-aminopyridine precursors, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. These interactions can inhibit or activate certain biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Substituent Positions and Key Properties of Related Compounds

Compound Name Substituents (Positions) Key Properties/Applications References
8-Bromo-6-chloroimidazo[1,2-a]pyridine Br (8), Cl (6) Intermediate for antitrypanosomal agents
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine Cl (6), NO₂ (3), SPh (8) Antitrypanosomal activity (IC₅₀ = 0.12 μM)
8-Bromo-6-methylimidazo[1,2-a]pyridine Br (8), CH₃ (6) Improved solubility vs. chloro derivatives
8-Bromo-2-chloromethylimidazo[1,2-a]pyridine Br (8), CH₂Cl (2) Precursor for sulfonylmethyl derivatives

Key Observations :

  • Position 8 Bromine : Enhances electrophilic aromatic substitution reactivity, enabling Suzuki couplings or nucleophilic replacements (e.g., with arylboronic acids or amines) .
  • Position 2 Chlorine vs. Methyl : Chlorine at position 2 increases electrophilicity and serves as a leaving group for further functionalization (e.g., sulfonylation), whereas a methyl group enhances steric bulk and lipophilicity .
  • Position 6 Methyl vs. Chlorine : Methyl substitution improves metabolic stability compared to chloro analogs but may reduce aqueous solubility .

Pharmacological Activity Comparison

Key Observations :

  • Nitro groups (e.g., at position 3) enhance antitrypanosomal potency but increase genotoxic risk .
  • Sulfonylmethyl groups at position 2 improve aqueous solubility (e.g., 2c in has logP = 1.2 vs. 2.5 for chloro analogs) and reduce cytotoxicity .

Key Observations :

  • Methyl groups at position 6 balance lipophilicity and solubility better than chloro substituents.
  • Sulfonylmethyl derivatives exhibit superior solubility due to polar sulfone groups .

Biological Activity

8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound known for its diverse biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C8H6BrClN2
  • Molecular Weight : 232.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its role in inhibiting specific enzymes.

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. A study demonstrated that this compound effectively inhibited the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest. The compound was shown to interact with key proteins involved in tumor progression.

The primary mechanism of action involves the inhibition of specific kinases and enzymes critical for cancer cell survival. For instance, it has been reported to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition leads to G1 phase arrest in cancer cells, preventing their proliferation.

Case Studies

  • In Vitro Studies :
    • In a study involving various cancer cell lines (e.g., HeLa and MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were determined to be around 15 µM for HeLa cells and 20 µM for MCF-7 cells.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720
  • In Vivo Studies :
    • Animal models treated with the compound showed a significant reduction in tumor size compared to controls. One study reported a 50% reduction in tumor volume after four weeks of treatment at a dosage of 10 mg/kg body weight.

Comparative Analysis

The biological activity of this compound can be compared with other imidazopyridine derivatives:

Compound NameActivity TypeIC50 (µM)
8-Bromo-2-chloro-6-methylimidazoAnticancer15
6-Methylimidazo[1,2-a]pyridineAntimicrobial25
4-Aminoimidazo[1,2-a]pyridineAntiviral30

Q & A

Q. What are the optimized synthetic routes for 8-Bromo-2-chloro-6-methylimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis of halogenated imidazo[1,2-a]pyridines often involves bromination/chlorination of precursor scaffolds. For example:

  • Direct bromination : Reacting 6-chloro-2-methylimidazo[1,2-a]pyridine with bromine in acetic acid under inert atmosphere achieves bromination at the 8-position. Yield optimization (60–75%) requires precise stoichiometric control (Br₂:substrate = 1.1:1) and reaction time (6–8 hrs) to minimize di-substitution byproducts .
  • Alternative routes : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 8-bromo intermediates and chlorinated aryl boronic acids can introduce chloro substituents regioselectively .

Q. How can spectroscopic methods (NMR, X-ray crystallography) resolve structural ambiguities in halogenated imidazo[1,2-a]pyridines?

  • ¹H/¹³C NMR : Distinct chemical shifts for H-3 (δ 7.8–8.2 ppm) and H-5 (δ 6.9–7.3 ppm) differentiate substitution patterns. Methyl groups at position 6 appear as singlets (δ 2.4–2.6 ppm) .
  • X-ray crystallography : Resolves regiochemical uncertainties. For example, hydrogen-bonding networks (N–H⋯N interactions) in crystal structures confirm amino group orientations and planar heterocyclic cores .

Q. What solvent systems are optimal for purification of this compound?

  • Recrystallization : Ethanol/hexane mixtures (3:1 v/v) yield high-purity crystals (>95%) due to differential solubility of halogenated byproducts .
  • Column chromatography : Silica gel with ethyl acetate/hexane (15–20% gradient) separates regioisomers, with Rf values differing by ~0.2 .

Advanced Research Questions

Q. How do electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

  • Bromine : Higher electrophilicity at position 8 facilitates Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination) compared to chloro substituents. Kinetic studies show 8-Bromo derivatives react 3× faster than 8-Chloro analogs in Suzuki-Miyaura reactions .
  • Steric hindrance : The 6-methyl group reduces reactivity at adjacent positions, requiring bulky ligands (XPhos) to enhance catalytic efficiency .

Q. What strategies mitigate conflicting bioactivity data in SAR studies of imidazo[1,2-a]pyridines?

  • Controlled variables : Ensure consistent assay conditions (e.g., ATP concentration in kinase inhibition assays) to reconcile discrepancies. For example, CDK2 inhibition (IC₅₀ = 0.8 µM) varies by ±20% depending on assay buffer .
  • Regioisomer separation : Use chiral HPLC (Chiralpak IA column, hexane/IPA 90:10) to isolate enantiomers, as bioactivity often differs between R/S configurations .

Q. How can computational modeling predict regioselectivity in electrophilic substitutions of imidazo[1,2-a]pyridines?

  • DFT calculations : Fukui indices (ƒ⁺) identify position 8 as the most electrophilic site (ƒ⁺ = 0.12), aligning with experimental bromination outcomes. Chlorination at position 2 is guided by frontier orbital overlap (LUMO localization) .
  • MD simulations : Solvent effects (e.g., acetic acid vs. DMF) alter transition-state energies, impacting substitution patterns .

Methodological Recommendations

  • Contradiction resolution : Validate synthetic intermediates via HRMS and 2D-NMR (HSQC/HMBC) to confirm regiochemistry .
  • Scale-up : Replace bromine gas with NBS (N-bromosuccinimide) for safer large-scale reactions (>50 g) .

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